molecular formula C11H10N2O2 B2385354 2-cyclopropyl-5-nitro-1H-indole CAS No. 952664-85-6

2-cyclopropyl-5-nitro-1H-indole

Cat. No.: B2385354
CAS No.: 952664-85-6
M. Wt: 202.213
InChI Key: NCVBOWNCUZNLBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-5-nitro-1H-indole is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Mechanism of Action

Target of Action

It’s known that indole derivatives bind with high affinity to multiple receptors . These targets can vary depending on the specific functional groups attached to the indole nucleus .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological responses . The nitro group and cyclopropyl group in the compound may influence its interaction with its targets, potentially altering their function or activity.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s effects on these pathways would depend on its specific interactions with its targets.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular level, depending on its specific targets and mode of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-5-nitro-1H-indole typically involves the nitration of 2-cyclopropylindole. The process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes:

  • Formation of the cyclopropylindole core.
  • Nitration to introduce the nitro group.
  • Purification steps to isolate the desired product.

Types of Reactions:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom or the benzene ring.

    Reduction: The nitro group can be reduced to an amine using reagents such as tin(II) chloride in hydrochloric acid.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine.

    Reduction: Tin(II) chloride in hydrochloric acid.

Major Products:

    Amino derivatives: Formed by the reduction of the nitro group.

    Halogenated indoles: Formed by substitution reactions on the indole ring.

Scientific Research Applications

2-Cyclopropyl-5-nitro-1H-indole has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

    2-Cyclopropyl-1H-indole: Lacks the nitro group, resulting in different chemical and biological properties.

    5-Nitro-1H-indole: Lacks the cyclopropyl group, affecting its reactivity and applications.

Uniqueness: 2-Cyclopropyl-5-nitro-1H-indole is unique due to the presence of both the cyclopropyl and nitro groups, which confer distinct chemical reactivity and potential biological activities compared to other indole derivatives.

Properties

IUPAC Name

2-cyclopropyl-5-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-13(15)9-3-4-10-8(5-9)6-11(12-10)7-1-2-7/h3-7,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVBOWNCUZNLBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC3=C(N2)C=CC(=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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